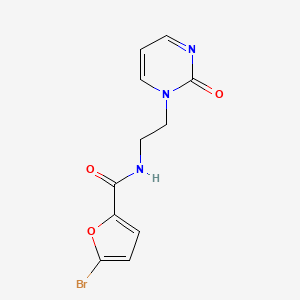
1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
: The compound 1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex chemical structure that features a quinolinone backbone coupled with a 1,2,4-oxadiazole ring substituted by a p-tolyl group. It represents a unique intersection of aromatic, heterocyclic, and ketone functionalities, offering potential for diverse reactivity and applications.
准备方法
: Synthetic routes for this compound often begin with the construction of the quinolinone core. Various methods may include cyclization reactions from aniline derivatives. The 1,2,4-oxadiazole moiety can be introduced through cycloaddition reactions involving nitrile oxides and amidoximes. Typical reaction conditions include moderate to high temperatures, acid or base catalysts, and solvent systems like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Industrial production might scale up these reactions using flow chemistry techniques for enhanced efficiency and yield.
化学反应分析
: This compound undergoes various chemical transformations.
Oxidation and Reduction
: These reactions can modify the methyl group or the aromatic rings, using reagents like potassium permanganate or lithium aluminum hydride, respectively.
Substitution
: Electrophilic aromatic substitution on the p-tolyl ring or nucleophilic substitution on the quinolinone core can lead to diversified analogs, using common reagents like nitrating mixtures or alkyl halides. The major products often retain the core structure while introducing functional diversity, useful in medicinal chemistry.
科学研究应用
: 1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is explored for its biological activity, particularly as a potential anticancer and antimicrobial agent. In medicinal chemistry, it's researched for its ability to inhibit specific enzymes or receptors. In materials science, it can be used as a building block for organic semiconductors or photonic materials.
作用机制
: The compound’s mechanism of action involves interaction with molecular targets such as kinases or transcription factors. Its unique structure enables binding to active sites, disrupting normal cellular processes. Pathways involved might include inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
: Similar compounds include those with quinolinone or oxadiazole frameworks, such as 1-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. Comparatively, the presence of the p-tolyl group in our compound imparts distinct steric and electronic properties, enhancing specific biological activities and reducing side effects. Other related compounds often lack the balance of solubility and stability that our compound offers.
Hope this helps!
属性
IUPAC Name |
1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-7-9-13(10-8-12)18-20-19(24-21-18)15-11-22(2)16-6-4-3-5-14(16)17(15)23/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZBZHXDCJJFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2827320.png)
![2-[3-(Hydroxymethyl)phenoxy]acetamide](/img/structure/B2827322.png)
![N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2827323.png)

![[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride](/img/structure/B2827325.png)
![N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827326.png)
![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827327.png)


![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)
![8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2827337.png)
![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B2827339.png)
